molecular formula C15H12O2 B2669267 4-Styrylbenzoic acid CAS No. 7329-77-3

4-Styrylbenzoic acid

Cat. No. B2669267
CAS RN: 7329-77-3
M. Wt: 224.259
InChI Key: IAGXTPCOGVFRSQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

There are various methods of synthesizing 4-styrylbenzoic acid. One common method for synthesizing the compound is the reaction of styrene and 4-bromobenzoic acid in the presence of a catalyst like palladium. This reaction produces 4-styrylbenzoic acid with a yield of approximately 50-60%.


Molecular Structure Analysis

The molecular formula of 4-styrylbenzoic acid is C16H12O2, and its molecular weight is 236.27 g/mol. The compound is a white crystalline solid with a molecular structure consisting of a benzoic acid ring and a styryl group.


Physical And Chemical Properties Analysis

4-Styrylbenzoic acid is a white crystalline solid. It has a melting point of around 300°C and is slightly soluble in water. It is soluble in organic solvents like ethanol, chloroform, benzene, and toluene.

Scientific Research Applications

1. Potentiating Radiotherapy

  • Application Summary : The Styryl Benzoic Acid Derivative DC10, which is a derivative of 4-Styrylbenzoic acid, has been found to potentiate radiotherapy by targeting the xCT-Glutathione Axis .
  • Methods of Application : The compound DC10 was validated as a radiosensitizer in the xCT-expressing cancer cell lines A172, A375, and MCF7, and mice harboring melanoma xenografts . After DC10 treatment, 14C-cystine uptake in the cancer cells was measured using liquid scintillation counting, and intracellular GSH levels and reactive oxygen species (ROS) were measured using luminescence assays .
  • Results : DC10 reduced cystine uptake and GSH synthesis and increased ROS levels in a dose-dependent manner . Furthermore, DC10 interacted synergistically with radiation to increase DNA damage and reduce tumor cell colony formation .

2. Organic Synthesis

  • Application Summary : 4-Styrylbenzoic acid is widely used in organic synthesis as a building block. It is also used in the development of liquid crystal materials and polymeric systems.
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source.
  • Results : The specific results or outcomes obtained were not detailed in the source.

3. Synthesis of Ester Derivatives

  • Application Summary : 4-Styrylbenzoic acid is used in the synthesis of its ester derivatives, such as 4-Styrylbenzoic Acid Biphenyl-3-yl Ester .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The specific results or outcomes obtained were not detailed in the source .

4. Traditional Medicine

  • Application Summary : Pinosylvic acid, a stilbenecarboxylic acid found in climbing skullcap (Scutellaria scandens), is another derivative of 4-Styrylbenzoic acid . The leaves of this plant are traditionally used to treat wounds and swelling caused by insects .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The specific results or outcomes obtained were not detailed in the source .

5. Synthesis of Biphenyl Ester Derivatives

  • Application Summary : 4-Styrylbenzoic acid is used in the synthesis of its biphenyl ester derivatives, such as 4-Styrylbenzoic Acid Biphenyl-3-yl Ester .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The specific results or outcomes obtained were not detailed in the source .

6. Combined Microwaves/Ultrasound

  • Application Summary : The combination of microwave heating and ultrasound irradiation has been successfully exploited in applied chemistry . These green techniques promote faster and more selective transformations .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The specific results or outcomes obtained were not detailed in the source .

Safety And Hazards

4-Styrylbenzoic acid may cause skin irritation and serious eye damage . It may also cause damage to organs through prolonged or repeated exposure if inhaled . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound .

properties

IUPAC Name

4-[(E)-2-phenylethenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O2/c16-15(17)14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11H,(H,16,17)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAGXTPCOGVFRSQ-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Styrylbenzoic acid

CAS RN

7329-77-3
Record name 7329-77-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
26
Citations
G Palmisano, W Bonrath, L Boffa… - Advanced Synthesis …, 2007 - Wiley Online Library
… 4-Bromo- and 4-chloroacetophenone afforded up to 15% of oxidation products, namely the corresponding 4-halobenzoic acid and 4-styrylbenzoic acid, a drawback that was avoided by …
Number of citations: 72 onlinelibrary.wiley.com
IM Taban, J Zhu, HF DeLuca, C Simons - Bioorganic & Medicinal Chemistry, 2017 - Elsevier
… Coupling of the appropriate 2-amino-1-phenylethanol (5) with a 4-styrylbenzoic acid (8) using CDI as the coupling reagent gave the benzamides (9). The dihydrooxazoles (10) were …
Number of citations: 5 www.sciencedirect.com
S Al-Busafi - Journal of Chemistry, 2013 - hindawi.com
… of E-4-styrylbenzoic acid 6 (3.57 g, 16.0 mmol) and thionyl chloride (1.65 mL, 22.5 mmol) was heated under reflux for 1 h. Excess thionyl chloride was removed under reduced pressure …
Number of citations: 5 www.hindawi.com
R Kato, K Ito, K Sue, H Okumura, T Hattori - Analytical Letters, 2022 - Taylor & Francis
Widely used phenylurea pesticides are well-known to negatively affect the environment. Herein, we studied the formation of hydrogen bonds between phenylurea pesticides and anions …
Number of citations: 2 www.tandfonline.com
J Marten, A Erbe, K Critchley, JP Bramble, E Weber… - Langmuir, 2008 - ACS Publications
The ability to form self-assembled layers on gold (Au) using five organosulfur compounds that contain isomerizable groups has been investigated. The isomerizable groups are either …
Number of citations: 24 pubs.acs.org
MV Giolito, CM Camacho, M Martinez-Amezaga… - Future science …, 2020 - Future Science
… Interestingly, most of the stilbenes (4-styrylbenzoic acid derivatives) gave a good decrease in cells viability. Clearly, only the stilbene bearing a free carboxylic acid (CIT265B1) showed …
Number of citations: 1 www.future-science.com
K Martina, S Tagliapietra, A Barge… - Sonochemistry: From Basic …, 2017 - Springer
… It is worth noting, however, that 4-bromo- and 4-chloroacetophenone gave up to 15% oxidation products, namely the corresponding 4-halobenzoic acid and 4-styrylbenzoic acid. This …
Number of citations: 33 link.springer.com
VD Filimonov, EA Krasnokutskaya… - European Journal of …, 2019 - Wiley Online Library
Aromatic diazonium salts are valuable building blocks for organic synthesis; however, in most cases, they are unstable, unsafe, poorly soluble, and/or expensive. In this paper, we have …
A Arduini, R Bussolati, A Credi… - … A European Journal, 2012 - Wiley Online Library
… Calix[6]arene (1),37 (E)-4-styrylbenzoic acid (8 a),57 6-hydroxyhexyl tosylate (10),58 and 6-(tosyloxy)hexyl 2,2-diphenylacetate (13),41 were synthesized according to literature …
I Taban - 2017 - orca.cardiff.ac.uk
CYP24A1 (25-hydroxyvitamin D-24-hydroxylase) is a useful enzyme target for a range of medical conditions including cancer, cardiovascular and autoimmune disease, which show …
Number of citations: 1 orca.cardiff.ac.uk

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